

# Padsevonil In Vivo Studies in Rodent Models of Epilepsy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo studies of **Padsevonil** (UCB-0942) in various rodent models of epilepsy. **Padsevonil** is a first-in-class antiepileptic drug (AED) candidate with a novel dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] It was rationally designed to offer a synergistic anticonvulsant effect, particularly for drug-resistant epilepsy.[1][2]

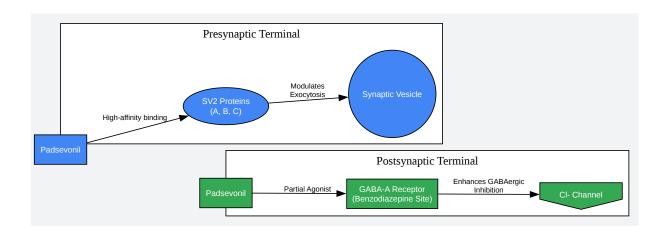
### **Dual Mechanism of Action**

**Padsevonil** was developed to simultaneously interact with two key targets in the brain:

- Synaptic Vesicle Protein 2 (SV2): It binds with high affinity to all three SV2 isoforms (SV2A, SV2B, and SV2C), which are involved in the presynaptic regulation of neurotransmitter release.[1][3]
- GABAA Receptor: It acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor, enhancing postsynaptic inhibitory neurotransmission.[1][2]

This dual-action was hypothesized to provide superior seizure control compared to compounds targeting only one of these pathways.[2]





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**Diagram 1:** Dual mechanism of action of **Padsevonil**.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vivo and in vitro studies of **Padsevonil**.

**Table 1: In Vitro Binding Affinities of Padsevonil** 

Target	Padsevonil (pKi)	Levetiracetam (pKi)	Brivaracetam (pKi)	Reference
SV2A	8.5	5.2	6.6	[3]
SV2B	7.9	-	-	[4]
SV2C	8.5	-	-	[4]
GABAA Receptor (Benzodiazepine site)	≤6.1 (pIC50)	-	-	[3]



Table 2: In Vivo Receptor Occupancy in Mice

Target	ED50	Reference
SV2A	0.2 mg/kg	[2][3]
Benzodiazepine Site	36 mg/kg	[2][3]

# Table 3: Efficacy of Padsevonil in Rodent Seizure

**Models** 

Seizure Model	Species	Endpoint	Padsevonil ED50 (mg/kg)	Reference
Amygdala Kindling (focal to bilateral seizures)	Mouse	Protection against seizures	1.2	[5]
6 Hz Stimulation (drug-resistant seizures)	Mouse	Protection against seizures	-	[5][6]
Pilocarpine- induced seizures	Rodent	Protection against seizures	Potent, dose- dependent	[6]
Acoustically- induced seizures	Rodent	Protection against seizures	Potent, dose- dependent	[6]
Pentylenetetrazol (PTZ)-induced seizures	Rodent	Less potent	-	[6]
Maximal Electroshock (MES)	Rodent	Less potent	-	[6]

# **Experimental Protocols**

Detailed methodologies for key in vivo experiments are provided below.



### Protocol 1: Amygdala Kindling Model of Focal Epilepsy

This model is predictive of efficacy against focal to bilateral tonic-clonic seizures.[6]

Objective: To assess the efficacy of **Padsevonil** in a chronic model of focal epilepsy.

#### Materials:

- Adult male mice
- Stereotaxic apparatus
- Bipolar stimulating and recording electrodes
- · Constant current stimulator
- Padsevonil, vehicle control
- Data acquisition system

#### Procedure:

- Electrode Implantation: Anesthetize mice and stereotaxically implant a bipolar electrode into the amygdala. Allow for a recovery period of at least one week.
- · Kindling Procedure:
  - Deliver a daily electrical stimulation (e.g., 1-second train of 1 ms, monophasic squarewave pulses at 50 Hz) to the amygdala.
  - Observe and score the behavioral seizure response according to a standardized scale (e.g., Racine scale).
  - Continue daily stimulations until a stable, fully kindled state (e.g., Class 5 seizures) is reached.
- Drug Administration:



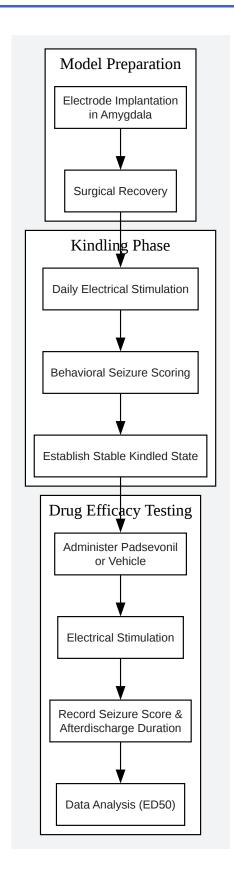




- Once kindled, administer Padsevonil or vehicle control (e.g., intraperitoneally) at a defined time before the next stimulation.
- A range of doses should be tested to determine the dose-response relationship.
- Seizure Threshold Determination:
  - After drug administration, deliver the electrical stimulation and record the afterdischarge duration and behavioral seizure score.
  - A significant reduction in seizure score and afterdischarge duration compared to vehicle control indicates anticonvulsant activity.
- Data Analysis:

 Calculate the median effective dose (ED50) for protection against focal-to-bilateral seizures.





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**Diagram 2:** Experimental workflow for the amygdala kindling model.



# **Protocol 2: In Vivo Receptor Occupancy Study**

Objective: To determine the in vivo binding of **Padsevonil** to SV2A and the benzodiazepine site of the GABAA receptor in the mouse brain.

#### Materials:

- · Adult male mice
- Padsevonil
- Radioligands: [3H]UCB-30889 (for SV2A) and [3H]Flunitrazepam (for benzodiazepine site)
- Scintillation counter
- Brain tissue homogenizer

#### Procedure:

- Drug Administration: Administer various doses of Padsevonil (e.g., intraperitoneally) to different groups of mice. A vehicle control group should be included.
- Radioligand Injection: At a specified time after Padsevonil administration, inject the radioligand intravenously.
- Brain Tissue Collection: At the time of peak brain radioligand concentration, euthanize the mice and rapidly dissect the brains.
- Tissue Processing:
  - Homogenize the brain tissue in an appropriate buffer.
  - Wash the brain membranes by centrifugation to separate bound from unbound radioligand.
- Radioactivity Measurement:
  - Measure the radioactivity in the final membrane pellets using a scintillation counter.



- Data Analysis:
  - Calculate the percentage of receptor occupancy for each dose of Padsevonil by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
  - Determine the median effective dose (ED50) for receptor occupancy.

### Conclusion

Padsevonil has demonstrated a robust and broad-spectrum efficacy in a variety of rodent seizure and epilepsy models, including those representing drug-resistant epilepsy.[6][7] Its unique dual mechanism of action, combining presynaptic SV2 modulation with postsynaptic GABAA receptor agonism, suggests a potential for a favorable efficacy and tolerability profile. [6] Notably, in some models, Padsevonil's efficacy surpassed that of the combination of drugs acting separately on SV2 or the benzodiazepine site.[6] Furthermore, a lack of tolerance to its antiseizure effects was observed in the pentylenetetrazol-induced seizure threshold test, a significant advantage over classic benzodiazepines.[6] While clinical development was ultimately discontinued, the preclinical data for Padsevonil provide valuable insights for the future development of novel antiepileptic drugs.[8]

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